molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14746496
M. Wt: 269.30 g/mol
InChI Key: NKEKBCKCQPUHLT-IVZWLZJFSA-N
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Description

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring and a modified oxolane ring. Its chemical properties and biological activities make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Modification of the Oxolane Ring: The oxolane ring is modified by introducing a dimethylamino group through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction using a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: The reactions are carried out in large batches to ensure uniformity and consistency.

    Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methyluracil: Similar structure but with a uracil base.

    1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylcytosine: Similar structure but with a cytosine base.

Uniqueness

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and a modified oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1

InChI Key

NKEKBCKCQPUHLT-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O

Origin of Product

United States

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